1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole
Description
The compound 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole features an imidazole core substituted with a benzyl group bearing a tetramethyl dioxaborolane moiety. This boronate ester group enhances its utility as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, a pivotal method in medicinal and materials chemistry . The structural combination of imidazole (a heterocycle with two non-adjacent nitrogen atoms) and the dioxaborolane-protected boronic acid makes it a versatile building block for constructing complex molecules.
Properties
IUPAC Name |
1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-5-6-13(10-14)11-19-9-8-18-12-19/h5-10,12H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDEKJYKHIKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134229 | |
| Record name | 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1486485-39-5 | |
| Record name | 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1486485-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(4.4.5.5-Tetramethyl-[1.3.2]-dioxaborolan-2-yl-benzyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of the Imidazole Core
Condensation of α-haloketones with Formamide:
A common route involves reacting an α-haloketone with formamide under reflux conditions to generate the imidazole ring. For example, the synthesis of 1H-imidazole derivatives often employs this method, yielding moderate to high efficiencies (~60%).Alternative routes:
Cyclization of amino ketones or amino nitriles can also produce imidazoles, especially when tailored for specific substitution patterns.
| Parameter | Typical Range | Notes |
|---|---|---|
| Reflux temperature | 100–150°C | Ensures ring closure |
| Solvent | Ethanol, acetic acid | Facilitates condensation |
Coupling of Boronic Ester with Imidazole
- Suzuki-Miyaura Cross-Coupling:
The boronic ester reacts with an imidazole derivative bearing a suitable leaving group (e.g., halide) at the benzyl position.- Reagents: Pd(PPh3)4 or Pd(dppf)Cl2, base (e.g., K₂CO₃ or Cs₂CO₃), solvent (toluene/water mixture or dioxane).
- Conditions:
- Temperature: 80–110°C
- Inert atmosphere to prevent oxidation
Ar–Bpin + Imidazole–X → Ar–Imidazole (final compound)
Optimization and Practical Considerations
Data Tables Summarizing Key Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Imidazole formation | α-haloketone + formamide | Reflux, 120°C | 60–75 | Standard heterocycle synthesis |
| Borylation of phenyl halide | B2pin2 + Pd catalyst + KOAc | 80°C, inert | 70–85 | Efficient for phenylboronic esters |
| Cross-coupling | Boronic ester + imidazole halide | 80–110°C, Pd catalyst | 65–80 | Key step for final assembly |
Chemical Reactions Analysis
Types of Reactions
1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The imidazole ring can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Metal hydrides such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole and boronic ester derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing boron, such as 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole, may exhibit anticancer properties. The dioxaborolane group can enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways .
Neuroprotective Effects
The imidazole ring is known for its neuroprotective properties. Compounds like this compound have been investigated for their potential in treating neurodegenerative diseases. The combination of the imidazole and dioxaborolane functionalities may contribute to enhanced bioactivity against neurotoxicity .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The compound serves as an effective reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron moiety facilitates these reactions by acting as a leaving group and stabilizing intermediates during the coupling process . This property is particularly useful in synthesizing complex organic molecules and pharmaceuticals.
Catalysis
Due to its unique structure, this compound can be utilized as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize transition states makes it a valuable tool in catalytic processes .
Materials Science
Development of Functional Materials
The incorporation of boron-containing compounds into polymers and other materials can enhance their mechanical and thermal properties. Research has explored the use of this compound in creating advanced materials with tailored functionalities for applications in electronics and photonics .
Nanotechnology Applications
In nanotechnology, boron-containing compounds are being investigated for their potential use in drug delivery systems and biosensors. The ability of this compound to form stable complexes with various biomolecules makes it a candidate for developing innovative therapeutic strategies .
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Activity of Boron Compounds | Investigated the effects of boron-containing compounds on cancer cell lines | Demonstrated significant inhibition of cell proliferation |
| Neuroprotective Properties of Imidazoles | Evaluated neuroprotective effects against oxidative stress | Showed reduced neuronal death and improved cell viability |
| Cross-Coupling Reactions Using Boron Reagents | Explored the efficiency of boron reagents in organic synthesis | Achieved high yields and selectivity in product formation |
| Material Properties Enhancement with Boron | Studied the impact of boron additives on polymer properties | Reported improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism by which 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole exerts its effects involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The imidazole ring can participate in coordination chemistry, acting as a ligand for metal ions and facilitating catalytic processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Research Findings and Implications
- Electronic Effects : The benzyl group in the target compound electronically decouples the imidazole and boronate ester, reducing conjugation compared to fused systems like . This may enhance tunability in cross-coupling reactions.
- Steric Considerations : Bulky substituents in and improve boron stability but complicate synthetic scalability. The target compound balances steric protection with synthetic accessibility.
Biological Activity
1-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole (CAS: 1486485-39-5) is a compound characterized by its unique structure that incorporates a dioxaborolane moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 284.16 g/mol. The structure features an imidazole ring which is known for its biological significance, especially in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C16H21BN2O2 |
| Molecular Weight | 284.16 g/mol |
| CAS Number | 1486485-39-5 |
| Purity | 95%+ |
Enzyme Inhibition
Recent studies have investigated the compound's role as a selective inhibitor of various kinases. For instance, it has been shown to exhibit activity against the EGFR (Epidermal Growth Factor Receptor), which is a critical target in cancer therapy. The compound's binding affinity to the ATP site of EGFR was assessed using High-Throughput Screening (HTS) assays, revealing IC50 values that suggest moderate potency compared to existing inhibitors.
Table 1: Inhibition Potency Against EGFR Kinase
| Compound | IC50 (µM) |
|---|---|
| This compound | ≥ 1 |
| AZD9291 | ~0.05 |
This data indicates that while the compound shows some inhibitory activity, it may not be as potent as other established inhibitors like AZD9291.
Antiproliferative Effects
In vitro studies on human cancer cell lines such as H1975 and HCC827 demonstrated that treatment with this compound resulted in reduced cell proliferation at concentrations ranging from 100 to 500 nM. This effect was noted to be approximately 60-fold less potent than AZD9291, suggesting that while it has potential as an anticancer agent, further optimization may be necessary.
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Cell Line | Concentration (nM) | Relative Potency to AZD9291 |
|---|---|---|
| H1975 | 100-500 | ~60-fold less potent |
| HCC827 | 100-500 | ~60-fold less potent |
The mechanism by which this compound exerts its biological effects appears to involve allosteric modulation of kinase activity. Molecular dynamics simulations have suggested that the compound's binding alters the conformation of key residues within the kinase domain, impacting its catalytic activity.
Case Studies
A recent study published in Nature Communications highlighted the synthesis and characterization of bivalent inhibitors that include imidazole motifs similar to our compound. These studies emphasize the importance of linker length and binding conformation in determining inhibitor potency and selectivity.
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole, and how can reaction conditions be optimized?
- Methodology :
- The imidazole core can be synthesized via condensation of bromo ketones with formamide under reflux, as demonstrated for analogous compounds (e.g., 4-(thiophen-2-yl)-1H-imidazole, 60% yield) .
- Introduction of the benzyl group may involve nucleophilic substitution or coupling reactions. For example, triethylamine or pyridine can act as a base to neutralize byproducts during sulfonylation reactions (e.g., synthesis of sulfonyl-imidazole derivatives) .
- Optimization : Solvent choice (DMF for polar intermediates, CH₂Cl₂ for non-aqueous steps), temperature control (reflux for 6–12 hours), and catalyst screening (e.g., Pd for cross-coupling) improve yields. Purification via column chromatography or recrystallization (melting points: 126–221°C in related compounds) ensures purity .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Spectroscopic Techniques :
- IR Spectroscopy : Identify imidazole C=N stretches (~1600–1666 cm⁻¹) and boronate B-O vibrations (~1213–1658 cm⁻¹) .
- ¹H/¹³C NMR : Assign benzyl methylene protons (δ ~4.5–5.5 ppm) and aromatic protons (δ ~6.8–7.9 ppm). For example, 3-(1H-imidazol-4-yl)phenol shows NH signals at δ 11.78 ppm .
- HPLC : Normal-phase HPLC (e.g., tR = 5.85–30.19 min) confirms purity, with discrepancies >95% indicating impurities .
Q. What are the key considerations for handling and storing this compound?
- Solubility : Use aprotic solvents (DMF, DMSO) to prevent hydrolysis of the boronate ester .
- Storage : Store at –20°C under inert atmosphere (N₂/Ar) to avoid moisture-induced degradation.
Advanced Research Questions
Q. How can the stability of the tetramethyl-dioxaborolane moiety be assessed under varying experimental conditions?
- Methodology :
- Monitor hydrolytic stability via <sup>11</sup>B NMR in D2O/CD3OD mixtures. Boronate esters typically hydrolyze to boronic acids in aqueous media.
- Kinetic studies under acidic/basic conditions (pH 3–10) quantify degradation rates. For example, sulfonyl-imidazole derivatives require neutral pH for stability .
Q. What computational strategies predict the compound’s binding affinity to biological targets like enzymes?
- Approach :
- Perform molecular docking (AutoDock Vina, Glide) using crystal structures of target proteins (e.g., indoleamine 2,3-dioxygenase). Docking poses from analogous inhibitors (e.g., compound 9c binding to active sites) guide SAR .
- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) .
Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?
- Resolution Techniques :
- 2D NMR : HSQC and COSY correlate overlapping proton signals (e.g., distinguishing imidazole NH from aromatic protons in 3-(1H-imidazol-4-yl)benzonitrile) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C11H12N2O4S for sulfonyl-imidazole derivatives) .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Assay Design :
- Antimicrobial Activity : Broth microdilution for MIC determination (e.g., 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives tested against S. aureus) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., IDO1 inhibition measured via kynurenine production) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
